4-(Bromomethyl)-6-phenyl-2,2'-bipyridine
Description
4-(Bromomethyl)-6-phenyl-2,2'-bipyridine is a brominated derivative of 2,2'-bipyridine, featuring a bromomethyl (–CH2Br) substituent at the 4-position of one pyridine ring and a phenyl group at the 6-position of the adjacent pyridine ring. This compound serves as a versatile intermediate in coordination chemistry and materials science due to the reactive bromomethyl group, which enables nucleophilic substitution for further functionalization . Its structure combines the π-conjugated bipyridine backbone with substituents that modulate electronic and steric properties, making it valuable in designing metal complexes, catalysts, and luminescent materials .
Properties
Molecular Formula |
C17H13BrN2 |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
4-(bromomethyl)-2-phenyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C17H13BrN2/c18-12-13-10-16(14-6-2-1-3-7-14)20-17(11-13)15-8-4-5-9-19-15/h1-11H,12H2 |
InChI Key |
KVKNACDPHQVRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)CBr)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-6-phenyl-2,2’-bipyridine typically involves the bromination of a precursor bipyridine compound. One common method is the bromination of 4-methyl-6-phenyl-2,2’-bipyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a pipeline reactor under controlled temperature and illumination conditions . This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-6-phenyl-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted bipyridines
- Aldehydes or carboxylic acids
- Coupled bipyridine derivatives
Scientific Research Applications
4-(Bromomethyl)-6-phenyl-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the synthesis of advanced materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-6-phenyl-2,2’-bipyridine involves its interaction with molecular targets through its bromomethyl and phenyl groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds with target molecules. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Crystallographic Features
4-[4-(Methylsulfanyl)phenyl]-6-phenyl-2,2'-bipyridine
- Substituents : Methylsulfanyl (–SCH3) at the 4-position of a pendant phenyl ring.
- Planarity : X-ray diffraction reveals near-planar geometry across all four aromatic rings, with pendant rings deviating by 10.18° (methylsulfanylphenyl), 14.12° (2-pyridyl), and 15.42° (6-phenyl) from the central pyridine plane .
- Disorder : The 2-pyridyl and 6-phenyl groups exhibit positional disorder (60:40 occupancy), attributed to minimized C–H/H–C repulsions .
- Synthesis : Prepared via condensation of 4-(methylsulfanyl)benzaldehyde with 2-acetylpyridine under basic conditions, followed by chromatography .
4-(Bromomethyl)-6-phenyl-2,2'-bipyridine
- Substituents : Bromomethyl (–CH2Br) at the 4-position.
- Reactivity : The bromomethyl group facilitates nucleophilic substitution (e.g., with amines or thiols), enabling conjugation to biomolecules or polymers .
Table 1: Structural Comparison
Electronic and Coordination Properties
4-(2-Hydroxyphenyl)-6-phenyl-2,2'-bipyridine (hpbpy)
- Substituent : Hydroxyl (–OH) at the 4-position.
- Coordination : The hydroxyl group enhances metal-binding affinity, forming stable Mn and Re complexes for CO2 reduction catalysis .
- Synthesis : Synthesized via Kröhnke reaction, coupling pyridinium salts with hydroxy chalcones .
4,6-Diphenyl-2,2'-bipyridine (dpbpy)
- Substituents : Phenyl groups at 4- and 6-positions.
- Electronic Effects : Electron-rich phenyl rings increase π-conjugation, improving luminescence in Pt(II) complexes .
- Applications : Used in cyclometalated complexes for light-emitting devices .
4-(Bromomethyl)-6-phenyl-2,2'-bipyridine
- Electronic Effects: The electron-withdrawing bromine atom decreases electron density at the bipyridine nitrogen, altering redox potentials in metal complexes.
- Coordination Utility : Serves as a precursor for functionalized ligands. For example, bromomethyl groups can be replaced with thiols for SAMs or acetylides for luminescent Pt(II) complexes .
Table 2: Electronic and Coordination Comparison
Reactivity and Functionalization Potential
Platinum(II) Complexes with Substituted Bipyridines
- Substituents : Fluorophenyl, methylphenyl, methoxyphenyl ().
- Reactivity : Electron-withdrawing groups (e.g., –F) enhance DNA-binding affinity in cytotoxic Pt(II) complexes .
- Comparison : Bromomethyl’s leaving-group ability allows post-functionalization, unlike stable substituents like –OCH3 or –CH3 .
Rollover Cyclometalation in 6-Phenyl-2,2'-bipyridines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
